molecular formula C15H16ClNO B10764183 OG-L002 hydrochloride

OG-L002 hydrochloride

Cat. No. B10764183
M. Wt: 261.74 g/mol
InChI Key: LPVCAMIPTMRRLZ-LIOBNPLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OG-L002 hydrochloride is a potent and highly selective inhibitor of lysine-specific demethylase 1 (LSD1). It also acts as an inhibitor of monoamine oxidases A and B. This compound has shown significant potential in inhibiting the expression of herpes simplex virus immediate early genes .

Preparation Methods

The synthesis of OG-L002 hydrochloride involves the preparation of 4’-((1R,2S)-2-aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

OG-L002 hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

OG-L002 hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of lysine-specific demethylase 1 and monoamine oxidases.

    Biology: The compound is utilized in research related to gene expression regulation, particularly in the context of viral infections.

    Medicine: this compound has potential therapeutic applications in treating diseases associated with herpes simplex virus and other conditions involving dysregulated gene expression.

    Industry: It is employed in the development of antiviral agents and other pharmaceutical products .

Mechanism of Action

OG-L002 hydrochloride exerts its effects by inhibiting lysine-specific demethylase 1, an enzyme involved in the removal of methyl groups from lysine residues on histone proteins. This inhibition leads to changes in chromatin structure and gene expression. Additionally, the compound inhibits monoamine oxidases A and B, enzymes responsible for the breakdown of monoamines. This dual inhibition results in the suppression of herpes simplex virus immediate early gene expression and other downstream effects .

Comparison with Similar Compounds

OG-L002 hydrochloride is unique due to its high selectivity and potency as an inhibitor of lysine-specific demethylase 1 and monoamine oxidases. Similar compounds include:

These compounds share similar targets but differ in their selectivity, potency, and specific applications.

properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H/t14-,15+;/m1./s1

InChI Key

LPVCAMIPTMRRLZ-LIOBNPLQSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl

Origin of Product

United States

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